Cas no 1806285-60-8 (Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate)
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate
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- Inchi: 1S/C11H8F3NO3/c1-2-18-10(17)7-3-6(5-15)4-8(16)9(7)11(12,13)14/h3-4,16H,2H2,1H3
- InChI Key: ICAUUWPTVAPBSI-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C#N)=CC=1C(=O)OCC)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 360
- XLogP3: 2.4
- Topological Polar Surface Area: 70.3
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006482-250mg |
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate |
1806285-60-8 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
| Alichem | A015006482-500mg |
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate |
1806285-60-8 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015006482-1g |
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate |
1806285-60-8 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate (CAS No. 1806285-60-8): A Versatile Fluorinated Benzoate Derivative
Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate (CAS No. 1806285-60-8) is a fluorinated aromatic compound gaining attention in pharmaceutical and material science research. This trifluoromethyl-substituted benzoate derivative combines unique electronic properties from its cyano, hydroxy, and ester functional groups, making it valuable for designing advanced materials and bioactive molecules.
The molecular structure features three strategically positioned substituents: a 5-cyano group enhancing electron-withdrawing character, a 3-hydroxy group offering hydrogen bonding capability, and the distinctive 2-trifluoromethyl group that improves lipophilicity and metabolic stability. The ethyl ester moiety provides synthetic versatility for further derivatization, explaining why researchers frequently search for "Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate synthesis" and "CAS 1806285-60-8 applications" in scientific databases.
Recent studies highlight its role as a key intermediate in developing fluorinated pharmaceutical compounds, particularly in CNS drugs and anti-inflammatory agents. The trifluoromethyl group has become a hot topic in medicinal chemistry due to its ability to enhance bioavailability—addressing a common search query about "how trifluoromethyl groups improve drug properties." This compound's cyano-hydroxy substitution pattern also makes it valuable for creating metal-chelating ligands, relevant to researchers investigating "fluorinated benzoate metal complexes."
In material science, CAS 1806285-60-8 serves as a building block for liquid crystal materials and organic electronic components. Its molecular architecture allows precise tuning of dielectric properties—a feature frequently discussed in forums about "fluorinated aromatic compounds for OLEDs." The compound's stability under various conditions makes it suitable for high-performance polymer modifications, answering industry demands for "heat-resistant fluorinated additives."
The synthetic accessibility of Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate from commercially available precursors contributes to its growing laboratory use. Patent analyses reveal increasing applications in agrochemical intermediates, particularly for compounds requiring both polar functionality and fluorine-enhanced permeability—addressing search trends like "fluorinated benzoates in crop protection."
Environmental considerations position this compound favorably compared to perfluorinated alternatives, as its partial fluorination balances performance with regulatory compliance. This addresses sustainability concerns reflected in searches for "eco-friendly fluorinated compounds." Analytical methods for CAS 1806285-60-8 typically involve HPLC with UV detection and 19F NMR spectroscopy, techniques commonly queried by quality control specialists.
Market projections indicate growing demand for multifunctional fluorinated building blocks like this benzoate derivative, especially in Asia-Pacific pharmaceutical hubs. Its crystalline solid form at room temperature facilitates handling and storage—practical advantages often searched by process chemists. Recent publications demonstrate innovative uses in catalysis and supramolecular chemistry, particularly for constructing fluorine-containing macrocycles.
The compound's hydrogen bond donor-acceptor combination enables unique molecular recognition properties, making it valuable for sensor development—an application area generating search queries about "fluorinated chemosensors." Its balanced lipophilicity (predicted logP ~2.1) addresses formulation challenges frequently discussed in "improving drug solubility" forums.
Safety assessments classify Ethyl 5-cyano-3-hydroxy-2-(trifluoromethyl)benzoate as requiring standard laboratory precautions, with no special restrictions—a key consideration for researchers comparing "handling fluorinated vs. non-fluorinated intermediates." Its thermal stability up to 200°C meets industry needs for high-temperature processes, while the ethyl ester group allows straightforward conversion to acids or amides.
Emerging applications include use as a fluorescent tag precursor and in bioimaging probes, particularly for studies requiring 19F MRI contrast agents—a rapidly growing field generating searches for "fluorinated biomarkers." The compound's electron-deficient aromatic system also facilitates charge-transfer complex formation, relevant to organic electronics research.
With the pharmaceutical industry's increasing focus on fluorine-containing drugs (comprising ~30% of recent approvals), intermediates like CAS 1806285-60-8 maintain strong commercial relevance. Its multi-functional character reduces synthetic steps compared to single-substitution analogs—an economic advantage highlighted in "cost-effective fluorination strategies" discussions.
Future research directions likely explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas where fluorinated linkers show particular promise. The compound's structural rigidity and dipole moment (enhanced by the trifluoromethyl group) make it valuable for designing targeted protein degraders—a cutting-edge therapeutic approach generating numerous search queries.
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